molecular formula C11H13NO B13707956 3-Ethyl-7-methoxy-1H-indole

3-Ethyl-7-methoxy-1H-indole

Cat. No.: B13707956
M. Wt: 175.23 g/mol
InChI Key: COOHAGDQVXCSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methoxy-1H-indole can be achieved through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the N-alkylation of 7-methoxyindole with ethyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit cell growth by interfering with specific signaling pathways .

Comparison with Similar Compounds

3-Ethyl-7-methoxy-1H-indole can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activities.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-ethyl-7-methoxy-1H-indole

InChI

InChI=1S/C11H13NO/c1-3-8-7-12-11-9(8)5-4-6-10(11)13-2/h4-7,12H,3H2,1-2H3

InChI Key

COOHAGDQVXCSCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.